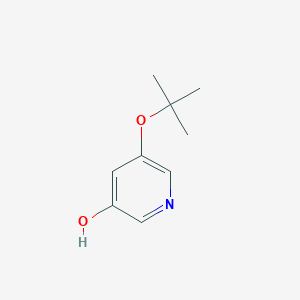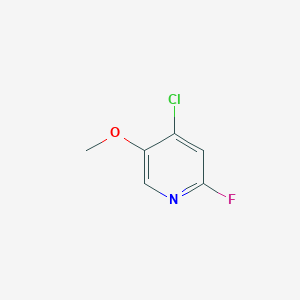
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide typically involves the reaction of enaminones with hydrazines. One common method includes the use of iodine as a catalyst in a cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide (DMSO) in the presence of Selectfluor . The reaction conditions usually involve moderate temperatures and specific stoichiometric ratios to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to meet specific purity and quality standards . The process may include multiple purification steps to remove impurities and achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide
Uniqueness
4-Amino-N,N,1,5-tetramethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its tetramethyl substitution provides steric hindrance and electronic effects that influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-amino-N,N,1,5-tetramethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(9)7(10-12(5)4)8(13)11(2)3/h9H2,1-4H3 |
Clave InChI |
JQUPMKNENFZUPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C(=O)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)

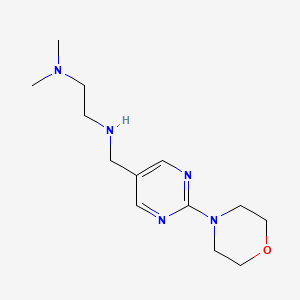


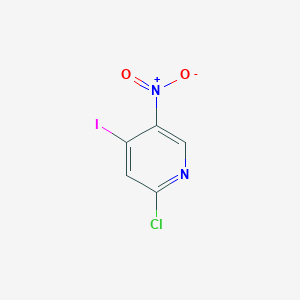
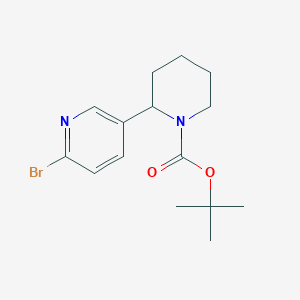
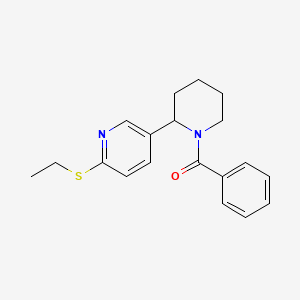


![2-amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11808634.png)
![1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate](/img/structure/B11808656.png)
